molecular formula C18H17FN4OS2 B2535747 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide CAS No. 894008-27-6

2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2535747
CAS No.: 894008-27-6
M. Wt: 388.48
InChI Key: UUQCNYSURTXAQW-UHFFFAOYSA-N
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Description

The compound 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide features a pyridazine core linked to a dimethylthiazole group via a sulfanyl bridge, with an acetamide moiety substituted by a 4-fluorobenzyl group. Below, we compare this compound with structurally related analogs, emphasizing synthesis, physicochemical properties, and biological implications.

Properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4OS2/c1-11-18(26-12(2)21-11)15-7-8-17(23-22-15)25-10-16(24)20-9-13-3-5-14(19)6-4-13/h3-8H,9-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQCNYSURTXAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetylacetone with thiourea under acidic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a diketone.

    Coupling of Thiazole and Pyridazine Rings: The thiazole and pyridazine rings are coupled using a sulfanyl linker.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the nitro groups if present in the structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the fluorophenyl position.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. The fluorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Nitrogen

  • Target Compound : The 4-fluorobenzyl group provides electronegativity and moderate lipophilicity, enhancing target binding via dipole interactions and improved metabolic stability .
  • F989-0838: Features a 4-methoxyphenethyl group instead of 4-fluorobenzyl.
  • BB04674 (920441-66-3) : Substitutes the 4-fluorobenzyl with a 6-methylbenzothiazole group, introducing a larger aromatic system. This modification likely enhances π-π stacking interactions but may reduce aqueous solubility due to increased hydrophobicity .
Table 1: Substituent Impact on Molecular Properties
Compound ID Substituent on Acetamide Molecular Weight Key Structural Features
Target Compound 4-Fluorobenzyl ~414–497* Pyridazine-thiazole core, fluorinated
F989-0838 4-Methoxyphenethyl 414.55 Methoxy-enhanced lipophilicity
BB04674 6-Methylbenzothiazole 507.626 Extended aromatic system

*Estimated based on similar analogs.

Thiazole and Pyridazine Modifications

  • Compounds (9a–9e) : Replace the pyridazine-thiazole core with triazole-thiazole systems. For example, 9b (4-fluorophenyl-thiazole) and 9c (4-bromophenyl-thiazole) demonstrate how halogen substituents influence electronic and steric properties. Fluorine’s electronegativity enhances binding affinity in polar environments, while bromine’s bulkiness may improve hydrophobic interactions but increase molecular weight .
  • Compounds : Incorporate triazole rings with varied aryl groups (e.g., chlorophenyl, methoxyphenyl), highlighting the role of sulfur bridges in stabilizing molecular conformation .

Physicochemical Properties

  • Solubility : Fluorine substituents (as in the target compound) generally improve solubility in polar solvents compared to bromine or methoxy groups .
  • Melting Points : lists melting points for analogs (e.g., 9a: 198–200°C; 9c: 210–212°C), indicating that halogen size and symmetry influence crystallinity. The target compound’s melting point is expected to fall within this range .

Structure-Activity Relationships (SAR)

  • Sulfanyl Bridge : Critical for maintaining molecular rigidity and facilitating hydrogen bonding in biological targets .
  • Fluorine vs. Methoxy : Fluorine’s electronegativity enhances binding to electron-rich regions, whereas methoxy groups may improve membrane penetration but reduce metabolic stability .
  • Thiazole vs. Benzothiazole : Larger aromatic systems (e.g., benzothiazole in BB04674) improve hydrophobic interactions but may limit solubility .

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